N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introducing the ethyl and phenyl groups onto the thiazole ring through electrophilic aromatic substitution.
Amidation: Coupling the thiazole derivative with 3-(2-methylpropanamido)benzoic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the amide or thiazole ring, potentially yielding amines or thiazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE may have several applications:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially affecting pathways involved in inflammation, cancer, or microbial infections.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Amide-Containing Compounds: Benzamide derivatives used in medicinal chemistry.
Uniqueness
N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific substitution pattern on the thiazole ring and the presence of both ethyl and phenyl groups, which may confer distinct biological or chemical properties compared to other thiazole or benzamide derivatives.
For precise and detailed information, consulting scientific literature and databases would be essential
Properties
Molecular Formula |
C22H23N3O2S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C22H23N3O2S/c1-4-18-19(15-9-6-5-7-10-15)24-22(28-18)25-21(27)16-11-8-12-17(13-16)23-20(26)14(2)3/h5-14H,4H2,1-3H3,(H,23,26)(H,24,25,27) |
InChI Key |
ZYLLKZQHYXVDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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